molecular formula C18H17N7O B2734513 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034336-50-8

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2734513
CAS No.: 2034336-50-8
M. Wt: 347.382
InChI Key: ZFEXEKQKTFTBTL-UHFFFAOYSA-N
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Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H17N7O and its molecular weight is 347.382. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Development

One stream of research focuses on the synthesis of novel heterocyclic compounds incorporating various moieties for potential applications in medicinal chemistry. For instance, studies have developed innovative heterocycles incorporating a thiadiazole moiety, demonstrating insecticidal properties against the cotton leafworm, Spodoptera littoralis. These compounds are synthesized using versatile precursors, including cyanoacetamide derivatives, to create a range of heterocyclic structures like pyrroles, pyridines, and benzimidazoles, among others. These synthesized compounds are characterized using advanced spectroscopic methods and evaluated for their potential biological activities (Fadda et al., 2017).

Antitumor Activity

Another area of application is the investigation into antitumor activities. Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized and tested for their antitumor properties. Some compounds, particularly fused pyrimidine acetonitrile derivatives, have shown promising inhibitory effects on different cell lines, comparable to established chemotherapy drugs like doxorubicin. These findings suggest the potential of these heterocyclic compounds in developing new anticancer therapies (Albratty et al., 2017).

Antimicrobial and Antioxidant Activities

Research into the antimicrobial and antioxidant activities of synthesized heterocyclic compounds is another significant application. For example, new N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their cytotoxicity and antioxidant activities. These studies reveal that certain compounds exhibit promising activities, showcasing the potential for developing new antimicrobial and antioxidant agents (Hamama et al., 2013).

Drug-likeness and In Vitro Microbial Investigation

Furthermore, in silico approaches to predicting drug-likeness and in vitro microbial investigations have been applied to newly synthesized compounds. These studies aim to evaluate the compounds' antibacterial, antifungal, and antimycobacterial activities against various strains, alongside assessing their drug-likeness properties. Compounds showing significant activity against bacterial and fungal strains highlight the potential for new therapeutic agents (Pandya et al., 2019).

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c1-24-16(6-7-21-24)14-8-13(9-19-11-14)10-20-18(26)12-25-17-5-3-2-4-15(17)22-23-25/h2-9,11H,10,12H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEXEKQKTFTBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.